molecular formula C17H19ClN2O2 B1334735 Mono-fmoc ethylene diamine hydrochloride CAS No. 391624-46-7

Mono-fmoc ethylene diamine hydrochloride

Cat. No.: B1334735
CAS No.: 391624-46-7
M. Wt: 318.8 g/mol
InChI Key: UURYASDYOGIDRX-UHFFFAOYSA-N
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Description

Mono-fmoc ethylene diamine hydrochloride is a chemical compound with the molecular formula C17H19ClN2O2. It is commonly used in peptide synthesis as a protecting group for amines. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to ethylene diamine, which is further stabilized by hydrochloride.

Biochemical Analysis

Biochemical Properties

Mono-fmoc ethylene diamine hydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. It acts as a spacer group, facilitating the immobilization of peptides . This compound interacts with various enzymes and proteins, including those involved in enzymatic assays, where it helps measure enzyme activity and substrate specificity . The nature of these interactions is primarily based on its ability to form stable complexes with biomolecules, enhancing their stability and activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by modulating the activity of specific enzymes and proteins involved in these pathways . This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with their active sites . This compound also affects gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These interactions result in alterations in cellular metabolism and overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard storage conditions (2-8°C) but can degrade over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects are primarily due to its interactions with enzymes and proteins, which can lead to changes in cellular metabolism and gene expression over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance enzyme activity and stabilize biomolecules . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes involved in these pathways. This compound’s interactions with biomolecules can lead to changes in metabolic pathways, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, affecting its activity and function. The compound’s distribution within cells is crucial for its role in biochemical reactions and cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . It is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization allows the compound to interact with specific biomolecules, enhancing its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mono-fmoc ethylene diamine hydrochloride is synthesized through a multi-step process. The initial step involves the protection of ethylene diamine with the Fmoc group. This is typically achieved by reacting ethylene diamine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity.

Chemical Reactions Analysis

Types of Reactions

Mono-fmoc ethylene diamine hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can participate in peptide coupling reactions, where the amine group reacts with carboxylic acids or activated esters to form peptide bonds.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.

    Peptide Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products

    Deprotected Ethylene Diamine: Removal of the Fmoc group yields ethylene diamine.

    Peptide Chains: Coupling reactions result in the formation of peptide chains with the desired sequence.

Scientific Research Applications

Mono-fmoc ethylene diamine hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: It is used as a protecting group for amines during the synthesis of peptides and proteins.

    Drug Development: The compound is employed in the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: It is used in the conjugation of peptides to other biomolecules, such as antibodies and enzymes, for various biomedical applications.

Comparison with Similar Compounds

Mono-fmoc ethylene diamine hydrochloride can be compared with other similar compounds, such as:

    N-Fmoc-ethylenediamine hydrobromide: Similar in structure but uses hydrobromide as the counterion.

    N-Boc-ethylenediamine: Uses a tert-butoxycarbonyl (Boc) group instead of Fmoc for amine protection.

    Fmoc-1,6-hexanediamine hydrochloride: Contains a longer alkyl chain between the amine groups.

Uniqueness

This compound is unique due to its specific use of the Fmoc group for protecting amines, which offers advantages in terms of stability and ease of removal under basic conditions. This makes it particularly valuable in peptide synthesis and related applications.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURYASDYOGIDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937196
Record name (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166410-32-8, 391624-46-7
Record name (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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